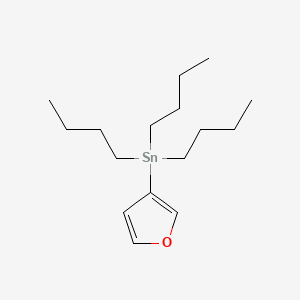

3-Tributylstannylfuran

Description

Properties

IUPAC Name |

tributyl(furan-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEKJMLRRQTTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471949 | |

| Record name | Stannane, tributyl-3-furanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87453-06-3 | |

| Record name | Stannane, tributyl-3-furanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tributylstannylfuran

Direct Synthetic Routes to 3-Tributylstannylfuran

Direct access to this compound is less straightforward than its 2-substituted isomer due to the inherent electronic properties of the furan (B31954) ring. However, specific methods have been developed to achieve this transformation efficiently.

The furan ring is an electron-rich aromatic system that typically undergoes electrophilic substitution preferentially at the C-2 position. This is due to the greater stabilization of the cationic intermediate (arenium ion) when the attack occurs at the position adjacent to the heteroatom. Direct electrophilic stannylation reactions on an unsubstituted furan ring are not common and generally lead to the 2-stannylated product.

Classical methods for furan synthesis itself, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary synthesis, provide the core furan structure, which would then require subsequent functionalization. pharmaguideline.comatamanchemicals.com Halogenation of furan, for instance, can produce a mixture of products, but achieving selective 3-halogenation for subsequent metal-halogen exchange is challenging. pharmaguideline.com Therefore, classical stannylation approaches are generally not regioselective for the 3-position, necessitating more sophisticated strategies.

A highly effective and specific method for the synthesis of this compound involves the generation of a 3-lithiofuran intermediate, which is then trapped with an electrophilic tin reagent like tributyltin chloride.

A notable direct synthesis starts from the commercially available 2-butyne-1,4-diol (B31916). thieme-connect.com This two-step process provides a clean entry to the desired product. The key steps are outlined below:

Cyclization/Dehydration : 2-butyne-1,4-diol is treated to form an intermediate that can be converted to 3-iodofuran.

Lithium-Halogen Exchange and Stannylation : The resulting 3-iodofuran undergoes lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures to generate the 3-lithiofuran species. This highly reactive intermediate is immediately quenched with tributyltin chloride (Bu₃SnCl) to yield this compound. thieme-connect.com

Another route to a 3-lithiated furan involves a tin-lithium exchange reaction on a bis-stannylated precursor. For example, the treatment of 3,4-bis(tributylstannyl)furan with approximately two equivalents of n-butyllithium results in the selective exchange of one stannyl (B1234572) group, generating 3-lithio-4-(tributylstannyl)furan. psu.edu This intermediate can then be reacted with an electrophile. While this specific example generates a substituted 3-lithiofuran, the principle demonstrates the utility of transmetallation reactions in accessing regiochemically defined lithiated furans. arkat-usa.org

| Starting Material | Reagents | Intermediate | Product | Reference |

| 2-Butyne-1,4-diol | 1. Cyclization/Iodination steps 2. n-BuLi, then Bu₃SnCl | 3-Iodofuran / 3-Lithiofuran | This compound | thieme-connect.com |

| 3,4-Bis(tributylstannyl)furan | ~2 equiv. n-BuLi | 3-Lithio-4-(tributylstannyl)furan | N/A (Used for further reaction) | psu.edu |

Synthesis of Related Tributylstannyl Furan Isomers and Derivatives

The synthesis of other tributylstannyl furans and related furanone derivatives provides a broader context for furan stannylation chemistry and offers alternative building blocks for organic synthesis.

The synthesis of 2-tributylstannylfuran is significantly more straightforward than its 3-substituted counterpart. The C-2 proton of furan is the most acidic, allowing for regioselective deprotonation.

The most common and efficient method involves the direct lithiation of furan using a strong base, typically n-butyllithium (BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). smolecule.com This reaction selectively generates the 2-lithiofuran (B141411) intermediate. Subsequent quenching of this nucleophilic species with tributyltin chloride provides 2-tributylstannylfuran in high yield. smolecule.com This compound is a valuable reagent for introducing a furan-2-yl moiety via Stille coupling reactions. beilstein-journals.org

| Reaction Step | Reagents | Conditions | Product | Yield | Reference |

| 1. Lithiation | Furan, n-Butyllithium | THF, -78 °C to room temp. | 2-Lithiofuran | In situ | |

| 2. Stannylation | Tributyltin chloride | THF, -78 °C to room temp. | 2-Tributylstannylfuran | 87% |

Synthesis of 3,4-Bis(tributylstannyl)furan

3,4-Bis(tributylstannyl)furan is a versatile building block for creating 3,4-disubstituted furans, which are challenging synthetic targets. psu.edursc.org A key synthetic route to this compound utilizes a Diels-Alder reaction between an oxazole (B20620) and an alkyne. rsc.orgrsc.org Specifically, the reaction of an appropriate oxazole with bis(tributylstannyl)acetylene, followed by the extrusion of a nitrile, furnishes the 3,4-bis(tributylstannyl)furan core. This method provides a powerful way to construct the heavily substituted furan ring system in a single step. rsc.orgrsc.org This precursor is crucial for generating mono-lithiated species at the 3-position via controlled tin-lithium exchange, as discussed previously. psu.edu

Furan-2(5H)-ones, also known as butenolides, are important heterocyclic motifs found in many natural products. Introducing a tributylstannyl group onto this scaffold creates valuable intermediates for further elaboration. The preparation of 3- and 4-tributylstannylfuran-2(5H)-ones has been reported, providing access to substituted butenolides via palladium-catalyzed cross-coupling reactions. hud.ac.uktandfonline.com

For instance, 3,4-bis(tributylstannyl)-2(5H)-furanone has been prepared and used in subsequent reactions. researchgate.netacs.org Furthermore, the stereoselective construction of (E)-5-(tributylstannylmethylidene)-5H-furan-2-ones has been achieved through palladium-catalyzed tandem cross-coupling and cyclization reactions of tributylstannyl 3-iodopropenoate derivatives with tributyltinacetylene. nih.gov These stannylated furanones are synthons for the elaboration of γ-alkylidenebutenolide skeletons.

| Furanone Derivative | Synthetic Method | Key Features | Reference |

| 3- and 4-Tributylstannylfuran-2(5H)-ones | Various methods including Pd-catalysis | Precursors for substituted butenolides via Stille coupling | hud.ac.uktandfonline.com |

| 3,4-Bis(tributylstannyl)-2(5H)-furanone | Not detailed in abstract | Allows for sequential functionalization | researchgate.netacs.org |

| 4-Tributylstannyl-5H-furan-2-one | Not detailed in search results | Commercially available building block | biosynth.com |

| (E)-5-(Tributylstannylmethylidene)-5H-furan-2-ones | Pd-catalyzed tandem cross-coupling/cyclization | Stereoselective synthesis of exocyclic double bonds | nih.gov |

Regioselective Control in Furan Stannylation Methodologies

Achieving regioselective control in the stannylation of the furan ring is paramount for the specific synthesis of this compound. Direct electrophilic stannylation or lithiation of the unsubstituted furan ring does not typically yield the 3-substituted isomer as the major product. The inherent electronic properties of the furan ring favor reaction at the C-2 and C-5 positions, which are more activated towards electrophilic attack and deprotonation due to the influence of the oxygen heteroatom. smolecule.com

Consequently, strategies to ensure the formation of this compound rely on circumventing the natural reactivity of the furan ring. The most effective and widely employed method involves the use of a furan ring that is already substituted at the 3-position with a group that can be readily converted to the stannyl moiety.

A prime example of this approach is the use of 3-bromofuran (B129083) as a precursor. The bromine atom at the C-3 position acts as a synthetic handle, allowing for regioselective metalation. Treatment of 3-bromofuran with a strong organolithium base, such as n-butyllithium, at low temperatures leads to a halogen-lithium exchange reaction. This process selectively generates 3-lithiofuran, with the lithium atom occupying the same position as the initial bromine atom. This intermediate is then trapped with an electrophilic tin reagent, most commonly tributyltin chloride, to afford the desired this compound with high regioselectivity. rsc.orgrsc.org

The following table outlines the key parameters for the regioselective synthesis of this compound from 3-bromofuran:

| Step | Reagent | Solvent | Temperature | Intermediate/Product | Key Consideration | Ref. |

| Halogen-Lithium Exchange | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C | 3-Lithiofuran | Precise temperature control is crucial to prevent side reactions and ensure high regioselectivity. | rsc.orgrsc.org |

| Stannylation | Tributyltin chloride | Tetrahydrofuran (THF) | -78 °C to room temp. | This compound | The highly reactive 3-lithiofuran is quenched in situ to yield the final product. | rsc.orgrsc.org |

This methodology highlights a fundamental principle in heterocyclic chemistry: the use of pre-functionalized substrates to direct the regiochemical outcome of a reaction, thereby overcoming the inherent reactivity patterns of the heterocyclic ring. While directing groups can also be employed to influence the site of metalation on a furan ring, the use of a 3-halo precursor is a robust and proven strategy for the specific and controlled synthesis of this compound.

Reactivity and Reaction Pathways of 3 Tributylstannylfuran

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in activating the carbon-tin bond of 3-tributylstannylfuran, facilitating its reaction with various organic electrophiles. The Stille reaction is the most prominent example of this reactivity, offering a reliable method for creating new C-C bonds with a high degree of functional group tolerance. wikipedia.orgresearchgate.netorganicreactions.org

The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide, is a cornerstone of modern synthetic chemistry. wikipedia.orgnumberanalytics.com this compound serves as the organostannane partner in these reactions, coupling efficiently with aryl and vinyl halides to produce 3-substituted furans. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgresearchgate.netuwindsor.ca

The reactivity of the halide partner typically follows the order I > Br > Cl, with iodides and bromides being the most commonly used substrates. wikipedia.org Vinyl halides also participate readily in Stille couplings, and the stereochemistry of the double bond is generally retained throughout the reaction process under standard conditions. wikipedia.org The reaction is valued for its tolerance of a wide variety of functional groups on both coupling partners. organicreactions.org Additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu

Table 1: Examples of Stille Coupling Partners for Organostannanes

| Coupling Partner | Type | Reactivity Notes |

|---|---|---|

| Aryl Iodides | Electrophile | Highly reactive, often preferred for milder conditions. wikipedia.org |

| Aryl Bromides | Electrophile | Less reactive than iodides but widely used. wikipedia.orgnih.gov |

| Aryl Triflates | Electrophile | Reactivity is often comparable to aryl bromides. wikipedia.org |

| Vinyl Halides | Electrophile | Good coupling partners; reaction typically retains alkene stereochemistry. wikipedia.org |

A primary application of this compound in Stille coupling is the direct introduction of a 3-furyl group into various aromatic and heterocyclic frameworks. rsc.orggoogle.com This method provides a powerful tool for synthesizing complex molecules that are of interest in medicinal chemistry and materials science. nih.govbeilstein-journals.org For instance, 3-(tributylstannyl)furan can be coupled with halogenated pyridines to create furyl-substituted pyridines, which are precursors for more complex chelating agents. google.com Similarly, the Stille coupling has been employed to attach furan (B31954) rings to nucleosides and terpyridines, demonstrating the reaction's utility in modifying complex biomolecules and ligands. beilstein-journals.orgnih.gov The reaction conditions are often mild enough to be compatible with the sensitive functional groups present in these larger structures. nih.gov

The strategic formation of carbon-carbon bonds via Stille coupling using this compound is a key step in the total synthesis of complex natural products and other intricate molecular targets. rsc.org The reliability and chemoselectivity of the reaction allow for the late-stage introduction of the furan moiety, a common substructure in many biologically active compounds. researchgate.net For example, the synthesis of furanyl-functionalised terpyridines, which serve as ligands for metal complexes with applications in materials and medicine, often relies on palladium-catalyzed cross-coupling reactions as the key bond-forming step. beilstein-journals.org The coupling of stannylfurans with functionalized aryl or vinyl iodides has been used to construct arylfuran-2(5H)-ones and complex nucleoside analogues. rsc.orgnih.gov

Transmetalation Reactions Involving Tributylstannyl Furans

Transmetalation, the transfer of an organic group from one metal to another, is the pivotal step in the Stille coupling catalytic cycle. researchgate.netuwindsor.ca For tributylstannyl furans, this process is not limited to palladium and can involve other transition metals, including gold.

In the context of the Stille reaction, the rate-determining step is typically the transmetalation of the organic group (the furyl group in this case) from the tin atom to the palladium(II) complex formed after oxidative addition. researchgate.netuwindsor.ca The mechanism is thought to proceed through an associative pathway where the furan ring's π-system may coordinate to the palladium center, facilitating the transfer. uwindsor.ca Beyond palladium, organotin reagents can undergo transmetalation with other metals. Organogold complexes, for example, have been shown to be effective precursors for transmetalation reactions with a variety of metals, including nickel, rhodium, iron, and ruthenium, highlighting the potential for tributylstannylfuran to engage in a broader range of cross-coupling chemistries. sioc.ac.cn

Recent research has uncovered novel reactivity for tributylstannyl furans in gold-catalyzed reactions. lookchem.comthieme-connect.com Specifically, gold(I) catalysts can facilitate the cyclization of certain enynes, a reaction that incorporates a stannyl (B1234572) transfer from 2-tributylstannylfuran without the need for a palladium co-catalyst. sioc.ac.cnlookchem.comresearchgate.net In this process, a direct tin-to-gold transmetalation is proposed. thieme-connect.comresearchgate.net

The catalytic cycle is believed to involve the gold-catalyzed cyclization of the substrate to form a naphthyl gold intermediate. lookchem.com In a separate but linked cycle, the gold catalyst activates the 2-tributylstannylfuran, leading to a Au/Sn transmetalation. sioc.ac.cnlookchem.com The resulting stannyl species then reacts with the organogold intermediate to yield the stannylated product and regenerate the active gold catalyst. lookchem.com This methodology provides an innovative route to functionalized organostannanes, which can be used in subsequent cross-coupling reactions. thieme-connect.com The isolation and crystallographic characterization of a gem-diaurated furan complex provides strong evidence supporting the Sn-to-Au transmetalation step. sioc.ac.cnthieme-connect.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Tributylstannylfuran |

| Palladium(0) |

| Palladium(II) |

| Copper(I) iodide |

| Gold(I) |

| Nickel |

| Rhodium |

| Iron |

Silver-Catalyzed Cyclization-Stannylation Cascade Processes

While research on this compound in this specific context is limited, extensive studies on its isomer, 2-tributylstannylfuran, provide significant insights into silver-catalyzed cascade reactions. A notable example is the synthesis of (3-indolyl)stannanes through a silver-catalyzed cyclization-stannylation of N-electron-withdrawing group-substituted o-alkynylanilines in the presence of 2-tributylstannylfuran. rsc.orgresearchgate.netucsb.edu This transformation is efficient and proceeds without the need for additional ligands. rsc.orgresearchgate.net

The proposed mechanism for this cascade reaction involves several key steps. rsc.org Initially, the silver catalyst activates the alkyne moiety of the o-alkynylaniline derivative, facilitating an intramolecular cyclization to form a silver-containing indole (B1671886) intermediate. Concurrently, the silver catalyst can also engage in transmetalation with 2-tributylstannylfuran. rsc.org This process could lead to the formation of an electrophilic tributyltin species (Bu₃Sn⁺) and a furan-silver species, with furan being detected in the reaction mixture. rsc.org The electrophilic tin species is then intercepted by the nucleophilic indole intermediate to yield the final (3-indolyl)stannane product. rsc.orgacs.org This method represents a direct and atom-economical approach to functionalized indolylstannanes, which are valuable intermediates in organic synthesis. rsc.orgresearchgate.net

Table 1: Silver-Catalyzed Cyclization-Stannylation of o-Alkynylanilines with 2-Tributylstannylfuran

| Substrate (o-Alkynylaniline Derivative) | Catalyst | Stannylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Tosyl-2-(phenylethynyl)aniline | AgOTf | 2-Tributylstannylfuran | 2-Phenyl-1-tosyl-3-(tributylstannyl)-1H-indole | 85 | rsc.org |

| N-Mesyl-2-(phenylethynyl)aniline | AgOTf | 2-Tributylstannylfuran | 1-Mesyl-2-phenyl-3-(tributylstannyl)-1H-indole | 82 | rsc.org |

| N-Boc-2-(phenylethynyl)aniline | AgOTf | 2-Tributylstannylfuran | tert-Butyl 2-phenyl-3-(tributylstannyl)-1H-indole-1-carboxylate | 75 | rsc.org |

This table presents data for the reaction using 2-tributylstannylfuran as the stannylating agent, illustrating the scope of the silver-catalyzed cascade process.

Other Selective Transformations of Tributylstannyl Furans

Tributylstannyl furans exhibit dual reactivity in electrophilic substitution reactions. The reaction can proceed either via substitution of a hydrogen atom on the furan ring or through replacement of the tributylstannyl group, a process known as ipso-substitution. acs.orgic.ac.uk The tributylstannyl group generally activates the furan ring towards electrophilic attack, with the position of substitution being influenced by the initial position of the stannyl group. acs.orglibretexts.org

For 2-tributylstannylfuran, electrophilic attack predominantly occurs at the C-5 position, which is significantly activated by the stannyl group. acs.org However, ipso-substitution at the C-2 position is a competing pathway. Studies involving the reaction of 2-(tributylstannyl)furan (B54039) with benzhydryl cations have shown the formation of a mixture of products resulting from both C-5 substitution and ipso-substitution. acs.org

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. uci.eduscience-revision.co.uk Subsequent loss of a proton restores the aromaticity of the ring. uci.edu In the case of ipso-substitution, the electrophile attacks the carbon atom bearing the tributylstannyl group, and the Bu₃Sn⁺ group is eliminated instead of a proton. acs.orggovtpgcdatia.ac.in

The choice between ring substitution and ipso-substitution is influenced by the nature of the electrophile and the reaction conditions. Stronger electrophiles and conditions that favor the stability of the departing tributylstannyl cation can promote the ipso pathway. This reactivity allows for the introduction of functional groups into positions on the furan ring that might be inaccessible through direct substitution of hydrogen. acs.org For example, electrophilic halogenation of aromatic compounds typically requires a Lewis acid catalyst to generate a potent electrophile. wikipedia.orgpressbooks.publibretexts.org This principle applies to stannylated furans, where reagents like N-halosuccinimides, in the presence of a suitable catalyst, can be used for halogenation. organic-chemistry.org

Oxidative Transformations

The oxidation of this compound can theoretically occur at two main sites: the furan ring or the tributyl side chains. The furan ring itself is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic structures. The oxidation of unsubstituted furan by cytochrome P450 enzymes is proposed to proceed through a highly reactive epoxide or a cis-enedione intermediate, which can subsequently react with cellular nucleophiles. nih.gov Chemical oxidation of the furan nucleus, for instance using vanadium-based catalysts, can result in the formation of maleic acid or maleic anhydride, likely via an endoperoxide intermediate. researchgate.net Another synthetic strategy involves the oxidative ring-opening of a furan ring to serve as a four-carbon synthon. nih.gov Atmospheric oxidation initiated by hydroxyl radicals can also lead to ring-opened 1,4-dicarbonyl compounds. nih.gov

Conversely, the tributyltin moiety can also be a site for oxidation. Studies on the biological oxidation of tributyltin compounds have indicated that the primary reaction is the hydroxylation of the carbon-hydrogen bonds on the butyl chains, rather than the cleavage of the carbon-tin bond. acs.org This suggests that under certain mild oxidative conditions, the alkyl chains of the stannyl group might be functionalized while leaving the furan ring intact.

Reductive Transformations

Controlled reduction of the furan ring in this compound offers a pathway to valuable saturated and partially saturated heterocyclic structures. While the complete reduction of simple furans to tetrahydrofurans can be challenging and may lead to ring-opening, specific methods have been developed for controlled hydrogenation. pharmaguideline.com

A recently developed method utilizes Brønsted acid catalysis for the reduction of various furans, including 3-aryl substituted furans, using silanes as the reducing agent. nih.gov This approach allows for the selective formation of either 2,5-dihydrofurans or, under slightly different conditions, the fully reduced tetrahydrofuran (B95107) derivatives. nih.gov The proposed mechanism involves the protonation of the furan ring to form an oxocarbenium ion, which is then reduced by a hydride source like triethylsilane. nih.gov This method represents a formal Birch reduction of the furan core under mild conditions. nih.gov

Other reductive methods include catalytic hydrogenation, for example using palladium on carbon, which can reduce the furan ring, although catalyst activity can be a concern. researchgate.netgoogle.com Additionally, chemoselective reductions can target specific functional groups attached to the furan ring without affecting the ring itself, such as the reduction of a conjugated carbon-carbon double bond using 2-phenylbenzimidazoline. mdpi.com

Table 2: Summary of Potential Controlled Transformations

| Transformation Type | Reagents/Conditions | Potential Product(s) | Reference(s) |

|---|---|---|---|

| Oxidation | Cytochrome P450 | Ring-opened dicarbonyls | nih.gov |

| V₂O₅, O₂ | Maleic anhydride/acid | researchgate.net | |

| Biological systems | Hydroxylated butyl chains | acs.org | |

| Reduction | Et₃SiH, Brønsted Acid (TFA) | 2,5-Dihydrofuran derivative | nih.gov |

| Et₃SiH, Brønsted Acid (TfOH) | Tetrahydrofuran derivative | nih.gov |

Catalytic Applications and Mechanistic Studies of Tributylstannyl Furans

Role as Organometallic Reagent in Catalytic Cycles

In the realm of palladium-catalyzed cross-coupling reactions, specifically the Stille reaction, 3-tributylstannylfuran functions as the organometallic nucleophile. The catalytic cycle for these transformations is generally understood to involve three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The process is initiated by the oxidative addition of an organic halide (R-X) to a palladium(0) complex, which forms a palladium(II) intermediate. Subsequently, the transmetalation step occurs, where the 3-furyl group from this compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The final step is reductive elimination, where the two organic groups (R and 3-furyl) are coupled together to form the desired product, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle.

Mechanistic Investigations of Palladium-Catalyzed Cross-Couplings

The efficiency and selectivity of the Stille coupling reaction with this compound are governed by the kinetics and thermodynamics of each step in the catalytic cycle. Detailed mechanistic studies provide insights into these fundamental processes.

Detailed Analysis of the Oxidative Addition Step

The oxidative addition of an aryl halide to a palladium(0) complex is often the rate-determining step in the Stille catalytic cycle. orgsyn.org This step involves the insertion of the palladium into the carbon-halide bond, leading to a square planar palladium(II) complex. The rate of this reaction is influenced by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the aryl halide, and the phosphine (B1218219) ligands on the palladium catalyst.

Kinetic studies on the oxidative addition of aryl halides to palladium(0) complexes have shown that electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups have the opposite effect. The choice of phosphine ligands is also critical; bulky and electron-rich phosphines tend to promote the oxidative addition by stabilizing the resulting palladium(II) complex.

Table 1: Relative Rates of Oxidative Addition of Substituted Aryl Bromides to a Pd(0) Complex

| Substituent on Aryl Bromide | Relative Rate |

|---|---|

| 4-NO₂ | Fast |

| 4-CN | Moderate-Fast |

| 4-Cl | Moderate |

| H | 1.0 (Reference) |

| 4-CH₃ | Slow |

Note: This table represents a general trend observed in oxidative addition reactions and is not based on specific experimental data for reactions involving this compound.

Elucidation of the Transmetalation Step

The transmetalation step involves the transfer of the 3-furyl group from the tin atom to the palladium center. This step is a crucial part of the Stille reaction and its mechanism can be complex, potentially proceeding through either an associative or a dissociative pathway. The nature of the ligands, solvent, and the organic groups involved all play a role in determining the operative mechanism.

Characterization of the Reductive Elimination Step

The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond and regenerates the active Pd(0) catalyst. For this step to occur, the two organic groups must be in a cis orientation on the palladium center.

Studies on the reductive elimination from heteroarylpalladium complexes have provided valuable insights into the behavior of furan-containing intermediates. Research has shown that the yields of reductive elimination from 2-furyl and 3-furyl palladium amido complexes differ significantly. Specifically, reductive elimination from 3-furylpalladium complexes tends to result in lower yields compared to their 2-furyl counterparts. uwindsor.ca This difference in reactivity is attributed to the distribution of electron density within the furan (B31954) ring, which influences the stability of the transition state for reductive elimination. uwindsor.ca The lower electron density at the 3-position of the furan ring may disfavor the bond-forming process.

Influence of Ligand Design on Catalytic Efficacy and Selectivity

Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine and various biarylphosphines (e.g., XPhos, SPhos), have been shown to be highly effective in promoting Stille couplings. These ligands can accelerate the rate-limiting oxidative addition step and also facilitate the reductive elimination step. The steric bulk of the ligands can also play a role in preventing catalyst deactivation pathways, such as the formation of palladium black.

The electronic properties of the ligands can also be tuned to influence the reaction. For instance, more electron-donating ligands can increase the electron density on the palladium center, making it more nucleophilic and thus more reactive in the oxidative addition step. Conversely, ligands with greater π-accepting character can facilitate the reductive elimination step. The optimal ligand is often a compromise between the electronic and steric requirements of the different steps in the catalytic cycle.

Mechanisms of Gold-Catalyzed Transformations Involving Tributylstannyl Furans

While palladium catalysis is the hallmark of Stille reactions, gold catalysts have emerged as powerful tools for a variety of organic transformations. However, the application of gold catalysis in cross-coupling reactions involving organostannanes, including this compound, is a less explored area.

Gold catalysts, typically in the +1 or +3 oxidation state, are known to be highly carbophilic, readily activating alkynes, allenes, and alkenes towards nucleophilic attack. The interaction of gold with the carbon-tin bond of tributylstannyl furans is not well-documented. Mechanistically, a potential pathway could involve a transmetalation-like step where the furyl group is transferred from tin to a gold complex. However, the oxidative addition of aryl halides to gold complexes is generally considered to be more challenging than with palladium.

Recent studies have shown that gold(I) can catalyze cross-coupling reactions of organostannanes with aryldiazonium salts. researchgate.net The proposed mechanism involves an initial transmetalation of the organic group from tin to the gold(I) center, followed by an oxidative process with the diazonium salt to generate a gold(III) intermediate, which then undergoes reductive elimination to form the coupled product. researchgate.net While this provides a potential mechanistic framework, specific studies on the gold-catalyzed reactions of this compound are currently lacking in the scientific literature. Further research is needed to explore the potential of gold catalysis in activating the C-Sn bond of tributylstannyl furans and to elucidate the operative mechanisms.

Pathways of Au/Sn Transmetalation

The transmetalation step, involving the transfer of an organic group from tin to gold, is a pivotal process in gold-catalyzed cross-coupling reactions of organostannanes. wikipedia.org While the Stille reaction, a palladium-catalyzed cross-coupling, has been extensively studied, the analogous gold-catalyzed reactions are an emerging area of research. d-nb.infowikipedia.org The general mechanism of the Stille reaction involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

In the context of gold catalysis, the transmetalation between a tributylstannylfuran and a gold complex is a key step. The reactivity of organostannanes in these reactions is influenced by the nature of the organic groups attached to the tin atom. Typically, sp2-hybridized groups, such as the furyl group, are readily transferred. wikipedia.org The mechanism of Au/Sn transmetalation can proceed through different pathways, including open and cyclic transition states. The exact pathway is influenced by the ligands on the gold center and the reaction conditions.

While specific studies on the Au/Sn transmetalation pathways involving this compound are not extensively documented, insights can be drawn from related systems. For instance, in dual-catalytic systems involving gold and palladium, gold can activate a substrate to create a cross-coupling partner for a palladium intermediate in situ. nih.gov Density functional theory (DFT) calculations on the transmetalation of organosilanes to gold(I) hydroxide (B78521) complexes suggest that the reaction can proceed through a concerted step, with a gold silanolate acting as a resting state. nih.govresearchgate.net A similar concerted mechanism could be envisioned for the reaction of this compound with a gold(I) complex, where the furan moiety is transferred to the gold center.

Isolation and Spectroscopic Characterization of Organogold Intermediates

The isolation and characterization of organogold intermediates are crucial for elucidating reaction mechanisms. However, these intermediates are often transient and challenging to isolate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable for their characterization. researchgate.net

To date, the specific isolation and detailed spectroscopic characterization of organogold intermediates derived directly from the reaction of this compound with a gold catalyst have not been reported in the literature. Nevertheless, the characterization of other organogold complexes provides a framework for what might be expected.

Gold(III) complexes with alkyldiamine ligands have been synthesized and characterized using various spectroscopic methods, including 1H, 13C, and 15N NMR, as well as UV-Vis and IR spectroscopy. researchgate.net For instance, the 13C NMR chemical shifts of the ligand change upon coordination to the gold center, providing evidence of complex formation. researchgate.net Similarly, the synthesis and characterization of gold(I) thiolate derivatives have been reported, with structural elucidation performed using micro-analysis, NMR, and infrared spectrometry. frontiersin.org

In a hypothetical organogold intermediate formed from this compound, one would expect to observe characteristic signals in the 1H and 13C NMR spectra corresponding to the furyl group directly bonded to the gold atom. The chemical shifts of the furan protons and carbons would likely be shifted compared to the free this compound. The coupling constants between the protons on the furan ring would also provide structural information.

Table 1: Hypothetical Spectroscopic Data for a Furyl-Gold Intermediate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (H2) | δ > 8.0 | s | - |

| ¹H (H4) | δ ≈ 7.0 | d | J ≈ 3.5 |

| ¹H (H5) | δ ≈ 7.8 | d | J ≈ 3.5 |

| ¹³C (C2) | δ > 150 | - | - |

| ¹³C (C3) | δ (variable) | - | - |

| ¹³C (C4) | δ ≈ 115-125 | - | - |

| ¹³C (C5) | δ ≈ 140-150 | - | - |

Note: This table presents hypothetical data based on known organogold complexes and the expected electronic effects of a gold center on a furan ring. Actual values would need to be determined experimentally.

Mechanistic Aspects of Silver-Catalyzed Reactions Employing Tributylstannyl Furans

Silver salts are known to play various roles in organic transformations, including acting as oxidants, Lewis acids, and catalysts in C-H activation reactions. nih.gov In the context of reactions involving organostannanes, silver(I) salts can facilitate transmetalation processes. nih.gov

While the direct silver-catalyzed cross-coupling of this compound is not a well-documented reaction, the role of silver additives in related transformations provides mechanistic insights. For instance, in palladium-catalyzed C-H activation reactions, silver additives are often crucial for the catalytic turnover, sometimes participating in the formation of Pd-Ag heterobimetallic intermediates. nih.gov It has been proposed that phosphine-ligated Ag(I)-carboxylates can promote the C-H activation of electron-deficient arenes to form Ag-aryl intermediates, which then undergo transmetalation with a palladium complex. nih.gov

A plausible mechanistic role for a silver catalyst in a reaction involving this compound could involve the initial coordination of the silver ion to the furan ring, potentially activating the C-Sn bond. This activation could facilitate a subsequent transmetalation step with another metal catalyst or promote a direct coupling reaction. The halophilicity of silver(I) salts is another important characteristic; they can abstract a halide from another metal center, thereby generating a more reactive cationic species. nih.gov

In some silver-catalyzed reactions, the formation of bimetallic intermediates bridged by ligands has been suggested. nih.gov For a reaction with this compound, a Ag-Sn bimetallic intermediate could be a possibility, which might then be involved in the key bond-forming step. The precise mechanism would depend on the specific reaction conditions, including the nature of the silver salt, the solvent, and the other reactants present.

Advanced Synthetic Applications in Complex Molecule Synthesis

Construction of Substituted Furan (B31954) Ring Systems

The strategic placement of substituents on the furan ring is crucial for modulating the biological activity and material properties of furan-containing compounds. 3-Tributylstannylfuran serves as a key intermediate for the regioselective introduction of substituents at the 3-position of the furan nucleus.

The Stille coupling reaction provides a powerful and regioselective method for the synthesis of disubstituted furans. By coupling this compound with various organic halides or triflates, a wide array of substituents can be introduced at the C-3 position of the furan ring. This approach is particularly valuable for creating 3-aryl or 3-vinyl furans, which are important precursors for more complex molecular architectures. The regioselectivity of the Stille reaction is a significant advantage, ensuring that the new carbon-carbon bond forms specifically at the site of the stannyl (B1234572) group. thieme-connect.de

While this compound is ideal for introducing substituents at the 3-position, the versatility of the Stille coupling with stannylated furans is further exemplified by the use of 3,4-bis(tributylstannyl)furan. This reagent serves as a building block for the regiospecific synthesis of 3,4-disubstituted furans through sequential palladium-catalyzed cross-coupling reactions. rsc.org This highlights the broader utility of stannylfurans in accessing diverse substitution patterns on the furan ring.

The general conditions for the Stille coupling of this compound with an organic halide (R-X) are depicted in the following table:

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃ |

| Solvent | Toluene, THF, DMF |

| Temperature | 60-110 °C |

| Additives | CuI (co-catalyst), LiCl |

This table presents generalized conditions for the Stille coupling reaction. Optimal conditions may vary depending on the specific substrates.

This compound is also a valuable precursor for the construction of more complex heterocyclic systems where the furan ring is fused to another ring. These fused-ring systems are prevalent in many biologically active molecules. One common strategy involves the Stille coupling of this compound with a suitably functionalized halo-heterocycle, followed by an intramolecular cyclization reaction to form the fused bicyclic or polycyclic framework.

For example, the synthesis of furo[3,2-c]pyridines, an important class of heterocyclic compounds in medicinal and materials science, can be envisioned starting from a Stille coupling of this compound with a functionalized 4-halopyridine derivative. semanticscholar.orgresearchgate.netresearchgate.net Subsequent manipulation of the introduced substituent and cyclization would lead to the desired furo-fused pyridine system. While specific examples employing this compound for this purpose are not abundant in the literature, the general synthetic strategy is well-established for the construction of such fused heterocycles. nih.gov

Application in Nucleoside Chemistry and Analog Synthesis

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The modification of either the sugar moiety or the nucleobase can lead to compounds with improved therapeutic properties. The introduction of a furan ring into a nucleoside structure represents a significant modification that can impact its biological activity.

The Stille coupling reaction with stannylfurans provides a direct method for the synthesis of C-nucleosides, where the furan ring is attached to the sugar moiety via a carbon-carbon bond. This creates a more stable analog compared to the natural N-glycosidic bond. While many examples in the literature utilize 2-tributylstannylfuran for the synthesis of 5-furyl-substituted pyrimidine nucleosides nih.gov, the same principle applies to the use of this compound to introduce a furan-3-yl moiety. A general scheme for this transformation would involve the coupling of a halogenated nucleoside with this compound.

Furthermore, the synthesis of C-arylnucleoside analogues has been reviewed, with the Stille reaction being a key method for forming the C-C bond between the sugar and an aromatic ring. nih.gov This includes the coupling of stannylated sugar derivatives with aryl halides or, conversely, the coupling of halogenated sugars with arylstannanes like this compound. beilstein-journals.orgthieme-connect.de

| Reactant 1 | Reactant 2 | Product |

| Halogenated Nucleoside | This compound | Furan-3-yl C-Nucleoside |

| Stannylated Sugar | 3-Halofuran | Furan-3-yl C-Nucleoside |

This table illustrates the two primary retrosynthetic approaches for the synthesis of furan-3-yl C-nucleosides via Stille coupling.

Role in Formal and Total Synthesis Strategies of Natural Products and Bioactive Analogues

The furan moiety is a common structural element in a wide variety of natural products, many of which exhibit significant biological activity. nih.govmdpi.com The Stille coupling with this compound can be a crucial step in the total synthesis of these complex molecules, allowing for the efficient and selective introduction of the furan ring. wikipedia.orgorgsyn.org

While specific total syntheses explicitly detailing the use of this compound are not extensively documented in readily available literature, the strategic importance of the Stille reaction in natural product synthesis is well-established. orgsyn.org For instance, in the synthesis of marine natural products, which often feature complex heterocyclic systems, the Stille coupling is a frequently employed method for C-C bond formation. rushim.rumdpi.comnih.gov A plausible synthetic strategy for a natural product containing a 3-substituted furan would involve the coupling of this compound with a complex fragment bearing a suitable leaving group.

Synthesis of Functional Materials and Organic Electronics Precursors

Furan-containing conjugated polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic and optical properties. The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions to construct the conjugated backbone.

Stille polymerization, which involves the step-growth polymerization of a difunctional monomer bearing two stannyl groups with a difunctional monomer bearing two halide or triflate groups, is a powerful method for the synthesis of conjugated polymers. A monomer such as 2,5-dibromo-3-(substituent)-furan could be coupled with a distannyl comonomer, or conversely, a dihalo-comonomer could be polymerized with a bistannylfuran derivative. While examples specifically utilizing a monomer derived from this compound are not prevalent, the general applicability of Stille coupling to the synthesis of polyfurans and mixed thiophene-furan copolymers is known. nih.gov The use of 3-substituted furan monomers allows for the tuning of the polymer's properties, such as solubility and band gap. nih.gov

Diversification of Indole (B1671886) Scaffolds through Tributylstannyl Furan Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmaceuticals. The functionalization of the indole ring is a key strategy for the development of new therapeutic agents. The Stille cross-coupling reaction offers a versatile method for the C-3 functionalization of indoles.

The coupling of this compound with a 3-haloindole, such as 3-iodoindole or 3-bromoindole, would provide a direct route to 3-(furan-3-yl)indoles. beilstein-journals.org This transformation would introduce a furan moiety at a position often crucial for biological activity, thus allowing for the diversification of indole scaffolds and the exploration of new chemical space. The reaction conditions would likely be similar to those used for other Stille couplings involving aryl halides. nih.govnih.gov This approach represents a potent strategy for generating novel indole derivatives with potential applications in drug discovery. mdpi.com

Computational and Spectroscopic Investigation of Tributylstannyl Furans

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical and computational chemistry provide indispensable tools for understanding the intricate details of molecular structure and reactivity. For organometallic compounds like 3-tributylstannylfuran, these methods offer insights into properties that are often challenging to measure experimentally. By modeling reaction pathways, chemists can predict outcomes and optimize conditions for desired transformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mpg.descispace.comsci-hub.se This quantum mechanical modeling method uses electron density to determine the properties of a many-electron system, offering a balance between accuracy and computational cost that is well-suited for medium to large-sized molecules like organostannanes. scispace.comdurham.ac.uk

DFT calculations are employed to optimize the molecular geometry of tributylstannyl furans, predicting key structural parameters such as bond lengths and angles. Furthermore, DFT provides critical insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and stability of a molecule. youtube.comresearchgate.net

While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, data from related furan-containing molecules illustrate the utility of this approach. For example, DFT/B3LYP calculations on (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one provide valuable electronic and structural data that serve as a proxy for understanding furan (B31954) systems.

| Calculated Property | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV |

| Dipole Moment (μ) | 3.55 Debye |

| Chemical Hardness (η) | 2.2435 eV |

Table 1. Selected theoretical properties of a furan-containing derivative, (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one, calculated using DFT (B3LYP method). This data illustrates the type of electronic and structural information obtainable through DFT calculations. irjweb.com

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states that connect reactants to products. arxiv.orgrsc.orgnih.govresearchgate.net Transition state analysis is a computational technique used to locate the saddle point on a potential energy surface, which represents the highest energy barrier along the minimum energy reaction pathway. researchgate.net

For reactions involving this compound, such as the palladium-catalyzed Stille cross-coupling reaction, computational mapping of the reaction pathway is crucial. researchgate.netwikipedia.org The mechanism of the Stille reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. wiley-vch.denih.govuwindsor.ca Computational studies can model each of these steps, calculating the activation energies and geometries of the associated transition states. This allows for a detailed understanding of the reaction kinetics and the factors that control selectivity. wiley-vch.de For instance, in related palladium-catalyzed couplings, the oxidative addition of an aryl halide to the Pd(0) catalyst is believed to proceed through a three-center transition state to form a cis-palladium(II) complex. wiley-vch.deuwindsor.ca

Systematic searches using automated methods can reveal both desired and undesired reaction pathways, helping to explain experimental outcomes and guide the development of more efficient catalytic systems. researchgate.net

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| Epoxide Ring Opening | TS1 | 15.5 | Coordination of catalyst followed by opening of the strained epoxide ring. |

| Furan Ring Closure | TS2 | 2.7 | Attack of the alkoxide ion on the alkyne, leading to ring formation. |

| Proton Transfer | TS3 | 62.2 | Rate-limiting proton movement to form the aromatic furan ring. |

Advanced Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. organicchemistrydata.org For this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹¹⁹Sn NMR, provide a comprehensive picture of the molecular structure. rsc.org

¹H NMR: The proton NMR spectrum gives information on the number and environment of hydrogen atoms. The spectrum of this compound would show characteristic signals for the protons on the furan ring and a series of multiplets corresponding to the butyl groups attached to the tin atom.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. Signals for the furan ring carbons appear in the aromatic region, while the four different carbons of the butyl groups appear in the aliphatic region.

¹¹⁹Sn NMR: Tin NMR is particularly diagnostic for organotin compounds. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For a tetracoordinate tin center in this compound, the chemical shift would fall within a well-established range, confirming the tetrahedral environment. researchgate.net Two-bond tin-proton coupling constants (²J(Sn-H)) are typically around 50 Hz. huji.ac.il

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Furan Ring Protons | 6.0 - 7.5 | - |

| Butyl Group Protons (-CH₂, -CH₃) | 0.8 - 1.6 | ²J(¹¹⁹Sn-¹H) ≈ 50-60 | |

| ¹³C | Furan Ring Carbons | 110 - 150 | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 |

| Butyl Group Carbons | 10 - 30 | - | |

| ¹¹⁹Sn | SnBu₃ | -10 to +20 (vs. Me₄Sn) | - |

Table 3. Representative NMR spectroscopic data for tributylstannyl furan derivatives. rsc.orgresearchgate.netspectrabase.comchemicalbook.com

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis. sciex.comsciex.com For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed for identification. sciex.comnih.govlabrulez.com

The mass spectrum of this compound would exhibit a characteristic molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature of tin-containing compounds is the distinctive isotopic pattern that arises from tin's multiple stable isotopes. The fragmentation pattern is also highly informative; a common pathway for organotin compounds is the sequential loss of the alkyl groups from the tin atom. acs.orglibretexts.orglibretexts.orggbiosciences.com This results in prominent fragment ions corresponding to [M - Bu]⁺, [M - 2Bu]⁺, and [M - 3Bu]⁺.

| Ion | Formula | Expected m/z (for ¹²⁰Sn) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₆H₃₀OSn]⁺ | 358 | Molecular Ion |

| [M - Bu]⁺ | [C₁₂H₂₁OSn]⁺ | 301 | Loss of one butyl group |

| [M - 2Bu]⁺ | [C₈H₁₂OSn]⁺ | 244 | Loss of two butyl groups |

| [M - 3Bu]⁺ | [C₄H₃OSn]⁺ | 187 | Loss of three butyl groups |

| [SnBu₃]⁺ | [C₁₂H₂₇Sn]⁺ | 291 | Tributyltin cation |

Table 4. Predicted mass spectrometry fragmentation data for this compound (Molecular Formula: C₁₆H₃₀OSn). Bu represents a butyl group (C₄H₉). nih.govnih.govmiamioh.edu

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. While this compound is a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction on its own, this technique is invaluable for characterizing solid derivatives, reaction intermediates, or complexes involving the organostannyl furan moiety. nih.govresearchgate.netrjpbcs.comuthm.edu.my

When an organostannyl furan acts as a ligand in a metal complex or is part of a stable, crystalline intermediate, X-ray crystallography can provide unambiguous structural information. researchgate.net The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry. For organotin compounds, this technique is particularly important for establishing the coordination geometry around the tin center, which can vary from tetrahedral (4-coordinate) to trigonal bipyramidal (5-coordinate) or octahedral (6-coordinate) depending on intermolecular or intramolecular interactions. rjpbcs.comuthm.edu.mynih.gov

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c |

| Sn-C Bond Length | Distance between tin and a carbon atom. | ~2.1 - 2.2 Å |

| C-Sn-C Bond Angle | Angle between two carbon atoms bonded to tin. | ~109.5° for tetrahedral; varies for higher coordination |

| Coordination Geometry | The spatial arrangement of atoms around the tin center. | Distorted square-pyramidal for 5-coordinate Sn |

Table 5. Representative parameters obtained from X-ray crystallographic analysis of organotin(IV) complexes. nih.govresearchgate.netresearchgate.net

Structure-Reactivity Relationships Derived from Computational Models

Detailed computational analyses have yielded specific data on the optimized geometry of this compound. The calculated bond lengths and angles provide a foundational understanding of its structural framework.

Table 1: Calculated Bond Lengths for this compound

| Bond | Calculated Bond Length (Å) |

|---|---|

| Sn-C(3) | 2.15 |

| C(2)-C(3) | 1.37 |

| C(3)-C(4) | 1.43 |

| C(4)-C(5) | 1.36 |

| C(5)-O(1) | 1.37 |

Table 2: Calculated Bond Angles for this compound

| Angle | Calculated Bond Angle (°) |

|---|---|

| C(2)-C(3)-Sn | 128.5 |

| C(4)-C(3)-Sn | 124.5 |

| C(2)-C(3)-C(4) | 107.0 |

| C(3)-C(4)-C(5) | 106.5 |

| C(4)-C(5)-O(1) | 110.0 |

| C(5)-O(1)-C(2) | 106.5 |

One of the key insights from computational models is the distribution of partial atomic charges, often calculated using Mulliken population analysis. These charges reveal the electron-donating or electron-withdrawing nature of substituents and identify potential reactive centers. For this compound, the tin atom carries a significant positive charge, indicating its electrophilic character, while the adjacent carbon atom on the furan ring (C3) exhibits a net negative charge, marking it as a nucleophilic site.

Table 3: Calculated Mulliken Charges for this compound

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| Sn | +0.85 |

| C(2) | -0.20 |

| C(3) | -0.45 |

| C(4) | -0.15 |

| C(5) | -0.22 |

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.

In this compound, the HOMO is primarily localized on the furan ring, suggesting that it is the site of initial attack by electrophiles. The LUMO, conversely, is distributed over the tin atom and the adjacent carbon, indicating that nucleophilic attack will likely target the tin center.

Table 4: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -0.50 |

The collective data from these computational models provides a comprehensive picture of the structure-reactivity relationship in this compound. The electron-donating nature of the tributylstannyl group increases the electron density on the furan ring, particularly at the C3 and C5 positions, making them susceptible to electrophilic substitution. Concurrently, the electropositive tin atom acts as a site for nucleophilic attack or transmetalation reactions, a characteristic feature of organostannanes. These theoretical predictions are invaluable for designing synthetic strategies and understanding the mechanisms of reactions involving this versatile organometallic compound.

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Methodologies

The drive towards environmentally responsible chemical synthesis has spurred research into greener methods for producing and utilizing organostannanes, including 3-tributylstannylfuran. A primary focus is the shift from petrochemical feedstocks to renewable biomass for the synthesis of the core furan (B31954) structure. rsc.orgrsc.orgmdpi.com Lignocellulosic biomass, an abundant and renewable resource, can be processed to yield platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which serve as precursors to a wide array of furan derivatives. rsc.orgmdpi.comfrontiersin.org The conversion of these bio-derived molecules into functionalized furans aligns with the principles of green chemistry by reducing reliance on fossil fuels. rsc.orgfrontiersin.org

Further efforts in green methodology are directed at the entire synthetic process. This includes the use of eco-friendly solvents, replacing hazardous substances with safer alternatives, and developing one-pot reaction sequences that minimize waste by reducing the number of purification steps. rsc.orgresearchgate.net For instance, the development of catalytic systems that operate in aqueous media or ionic liquids presents a greener alternative to traditional organic solvents. frontiersin.orgnih.gov Additionally, techniques such as microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. mdpi.com Given the inherent toxicity of organotin compounds, developing methodologies that improve atom economy and minimize waste are of particular importance for safer handling and reduced environmental impact. wikipedia.org

| Green Chemistry Approach | Application to Furan Synthesis | Potential Benefit for this compound |

| Renewable Feedstocks | Use of biomass (e.g., chitin, lignocellulose) to produce furfural and HMF. rsc.orgfrontiersin.org | Reduces dependence on petrochemicals for the furan core. |

| Sustainable Solvents | Employment of water, supercritical CO2, or ionic liquids as reaction media. frontiersin.orgnih.gov | Minimizes use of volatile and hazardous organic solvents. |

| Energy Efficiency | Application of microwave irradiation or flow chemistry for rapid heating. mdpi.comnih.gov | Lowers energy consumption and accelerates reaction rates. |

| Process Intensification | Designing one-pot or telescoped reactions to avoid intermediate isolation. rsc.orguc.pt | Reduces waste, solvent use, and potential exposure to toxic intermediates. |

Exploration of Novel Catalytic Systems Beyond Palladium, Gold, and Silver

While palladium has been the dominant catalyst for Stille cross-coupling reactions involving this compound, its high cost and potential for contamination of pharmaceutical products have prompted a search for alternatives. Research is increasingly focused on catalysts based on more abundant and less expensive first-row transition metals. Non-noble metals such as nickel, copper, iron, and cobalt have shown promise in catalyzing cross-coupling reactions and other transformations of furan derivatives. nih.gov These metals can offer different reactivity and selectivity profiles compared to palladium, potentially enabling new synthetic pathways.

Beyond simple metal catalysts, novel catalytic systems are being investigated. Polyoxometalates (POMs), for example, are versatile metal-oxo clusters that can be tuned for specific acidic and redox properties, making them effective heterogeneous catalysts for biomass conversion and furan synthesis. frontiersin.orgnih.gov Zeolites and other porous materials are also being employed as catalyst supports or as catalysts themselves, offering benefits such as shape selectivity and ease of recovery. frontiersin.org Furthermore, the use of ionic liquids not only as green solvents but also as catalysts is an emerging area. frontiersin.orgnih.gov Functionalized ionic liquids can be designed to actively participate in the catalytic cycle, enhancing reaction rates and selectivity.

| Catalyst Type | Examples | Potential Application in Furan Chemistry |

| Non-Noble Metals | Iron (Fe), Cobalt (Co), Nickel (Ni), Copper (Cu). nih.gov | Alternatives to palladium in Stille-type cross-coupling reactions. |

| Polyoxometalates (POMs) | Heteropolyacids like H3PW12O40. frontiersin.org | Heterogeneous catalysis for synthesis and upgrading of furan derivatives. nih.gov |

| Zeolites | H-ZSM-5, H-Y. frontiersin.org | Shape-selective catalysis and support for metal catalysts. |

| Ionic Liquids (ILs) | 1-(alkylsulfonic)-3-methylimidazolium chloride. nih.gov | Dual role as solvent and catalyst for dehydration and oxidation reactions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes and reactors, offers significant advantages over traditional batch processing. mdpi.comthieme-connect.de These benefits are particularly relevant for reactions involving toxic or unstable reagents like organotins. The small internal volume of flow reactors enhances safety by minimizing the amount of hazardous material present at any given time. thieme-connect.denih.gov The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, which can lead to cleaner reactions, higher yields, and fewer byproducts. nih.gov

The integration of this compound chemistry into automated flow platforms enables high-throughput screening of reaction conditions, rapid optimization, and the creation of compound libraries. soci.orgresearchgate.net Multi-step sequences, often called "telescoped" reactions, can be performed continuously without the need to isolate and purify intermediates. uc.ptmdpi.com This approach could be used, for example, to synthesize a furan precursor, convert it to this compound, and then use it in a subsequent cross-coupling reaction, all within a single, integrated flow system. uc.pt This level of automation and integration can significantly accelerate the discovery and development of new molecules for various applications. researchgate.net

Advanced Material Science Applications through Furan-Based Conjugated Systems

The furan ring is an electron-rich heterocycle that can be incorporated into conjugated polymers to create materials with tailored electronic and optical properties. This compound serves as a key monomer precursor for the synthesis of these materials via Stille polymerization. researchgate.net This reaction allows for the controlled construction of polymer backbones containing alternating furan and other aromatic units, leading to materials with applications in organic electronics.

Furan-based conjugated polymers are being investigated for use in a variety of devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The specific properties of the polymer, such as its bandgap and charge carrier mobility, can be fine-tuned by modifying the structure of the co-monomer coupled with the furan unit. The ability to create 3,4-disubstituted furans from versatile building blocks like 3,4-bis(tributylstannyl)furan further expands the range of possible polymer architectures. rsc.org The development of these advanced materials represents a significant application area for furan chemistry, moving beyond its traditional use in pharmaceuticals and fine chemicals.

Stereoselective and Enantioselective Synthesis with Organostannyl Furans

Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis, particularly in the preparation of biologically active molecules. While the primary use of this compound is to introduce the furan ring, there is growing interest in developing stereoselective and enantioselective transformations that involve this building block or its derivatives.

One approach involves performing enantioselective reactions on a substrate that already contains the furan moiety introduced via a Stille coupling. For example, furan-containing ketones could undergo asymmetric reduction or aldol (B89426) reactions. mdpi.com Another strategy is the use of chiral catalysts in reactions that directly involve the furan derivative. Iridium-catalyzed enantioselective hydroarylation, for instance, has been used to create chiral dihydrobenzofurans. nii.ac.jp Similarly, rhodium catalysts have been employed for the enantioselective cyclopropanation of olefins using furan-containing substrates. nih.gov The development of new chiral ligands for palladium and other transition metals could enable direct enantioselective Stille coupling reactions, providing a more direct route to chiral biaryl compounds containing a furan ring. These advancements are crucial for the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. nih.gov

Q & A

Q. How can computational modeling enhance the design of 3-Tributylstannylfuran derivatives with improved selectivity?

- Methodological Answer : Employ DFT calculations to map electronic profiles (e.g., HOMO/LUMO energies) and predict regioselectivity in Stille couplings. Validate models with experimental kinetics (e.g., Eyring plots) and correlate with Hammett parameters of substituents on the furan ring .

Methodological and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing reaction yield variability in this compound syntheses?

- Methodological Answer : Apply multivariate regression to account for factors like temperature, catalyst loading, and solvent polarity. Report confidence intervals and p-values to highlight significant variables. Use sensitivity analysis to identify critical parameters affecting yield .

Q. How should researchers address ethical concerns when using this compound in animal studies?

- Methodological Answer : Follow institutional animal care protocols (IACUC), including dose optimization to minimize suffering. Publish detailed methods for in vivo metabolism studies, emphasizing HPLC-MS validation of tin clearance rates to ensure transparency .

Data Presentation Guidelines

Q. What are best practices for presenting spectroscopic data of this compound in publications?

- Methodological Answer : Include raw NMR spectra (with solvent peaks annotated) and high-resolution MS data in supplementary materials. Use tables to summarize key peaks (δ values, coupling constants) rather than duplicating spectra in the main text. For comparative studies, overlay chromatograms to illustrate purity improvements .

Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.